molecular formula C18H15BrN2O4 B12204441 7-bromo-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide

7-bromo-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B12204441
M. Wt: 403.2 g/mol
InChI Key: WGMZOTPEWRIABX-UHFFFAOYSA-N
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Description

7-bromo-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a bromine atom, a benzoxazole ring, and a chromene core, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Bromination: The chromene core is then brominated using bromine or a bromine-containing reagent such as N-bromosuccinimide.

    Formation of the Benzoxazole Ring: The benzoxazole ring is synthesized by reacting an appropriate o-aminophenol with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reaction: The brominated chromene core is coupled with the benzoxazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring or the chromene core.

    Reduction: Reduction reactions can occur at the carbonyl group in the chromene core.

    Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with modified benzoxazole or chromene rings.

    Reduction: Reduced derivatives with altered carbonyl groups.

    Substitution: A variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound serves as a precursor for synthesizing various derivatives with potential biological activities.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: The compound has been studied for its potential to inhibit specific enzymes.

    Receptor Binding: It may interact with certain biological receptors, making it a candidate for drug development.

Medicine

    Anticancer Activity: Preliminary studies suggest that the compound may have anticancer properties.

    Antimicrobial Activity: It has shown potential as an antimicrobial agent.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties.

    Pharmaceuticals: It is a potential candidate for the development of new pharmaceutical drugs.

Mechanism of Action

The mechanism of action of 7-bromo-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s bromine atom and benzoxazole ring are crucial for its binding affinity and specificity. The chromene core may play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    7-bromo-4-oxo-4H-chromene-2-carboxamide: Lacks the benzoxazole ring.

    N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide: Lacks the bromine atom.

    7-bromo-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide: Lacks the methyl group.

Uniqueness

The presence of both the bromine atom and the benzoxazole ring in 7-bromo-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxo-4H-chromene-2-carboxamide makes it unique. This combination of functional groups contributes to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.

Properties

Molecular Formula

C18H15BrN2O4

Molecular Weight

403.2 g/mol

IUPAC Name

7-bromo-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H15BrN2O4/c1-9-2-5-13-12(6-9)18(25-21-13)20-17(23)16-8-14(22)11-4-3-10(19)7-15(11)24-16/h3-4,7-9H,2,5-6H2,1H3,(H,20,23)

InChI Key

WGMZOTPEWRIABX-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)C3=CC(=O)C4=C(O3)C=C(C=C4)Br

Origin of Product

United States

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